molecular formula C13H19N3O3 B1391826 tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 900156-22-1

tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B1391826
M. Wt: 265.31 g/mol
InChI Key: ZCQWTDGQUOIOEF-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a pyridine ring. The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are functional groups attached to the core structure, which can influence the compound’s properties and reactivity.


Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines can involve several steps, including the formation of the pyrimidine ring, the fusion with the pyridine ring, and the attachment of functional groups . The exact methods can vary depending on the specific compound being synthesized.


Molecular Structure Analysis

The molecular structure of a pyrido[4,3-d]pyrimidine includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom). The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are attached to this core structure .


Chemical Reactions Analysis

The chemical reactions involving pyrido[4,3-d]pyrimidines can depend on the specific compound and the conditions. For example, they might undergo reactions at the functional groups, or the rings might participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrido[4,3-d]pyrimidine can depend on its specific structure. Factors that can influence these properties include the functional groups present and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized compounds similar to tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. For instance, Çolak et al. (2021) studied the synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and other components, using methods like FTIR, NMR, and X-ray crystallographic analysis. This research contributes to the understanding of the molecular structure and stability of such compounds through intramolecular hydrogen bonding and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Spectroscopic Analysis

The conformational and spectral behavior of tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate and related compounds has been examined using NMR spectroscopy. Chmielewski et al. (1982) recorded the 1H and 13C NMR spectra of these compounds to study their conformational equilibrium, which is crucial for understanding their chemical properties and potential applications (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Applications in Organic Synthesis

Research has shown that tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate and its derivatives can be pivotal in organic synthesis. For example, Litvinchuk et al. (2021) described an efficient synthetic route to thiazolo[3,2-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the production of polyfunctional compounds (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Future Directions

Research into pyrido[4,3-d]pyrimidines is ongoing, and future directions could include the synthesis of new derivatives, studies of their biological activities, and the development of potential applications .

properties

IUPAC Name

tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-10-9(8-16)7-14-11(15-10)18-4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWTDGQUOIOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677838
Record name tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS RN

900156-22-1
Record name tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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